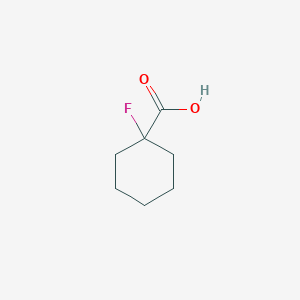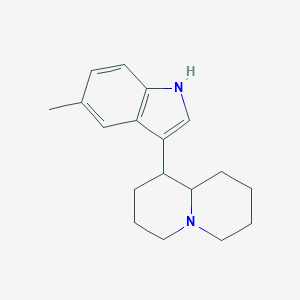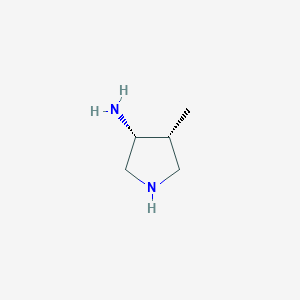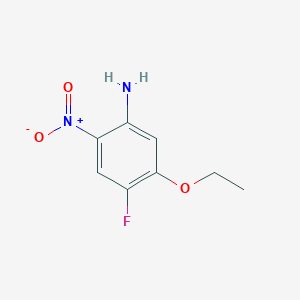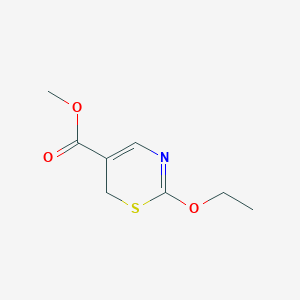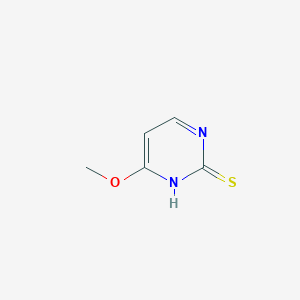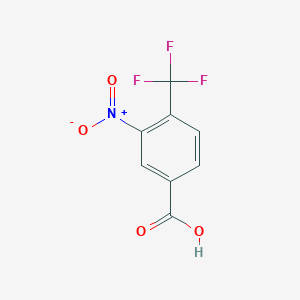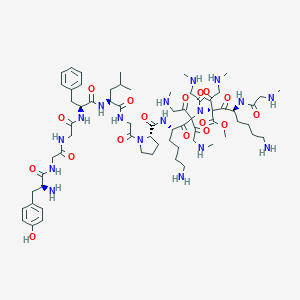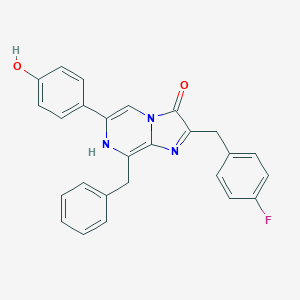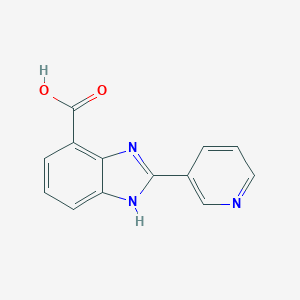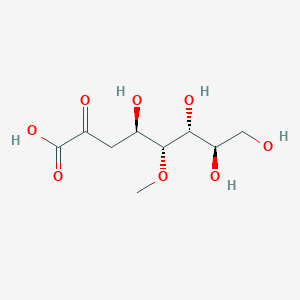
(4R,5R,6R,7R)-4,6,7,8-tetrahydroxy-5-methoxy-2-oxooctanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4R,5R,6R,7R)-4,6,7,8-tetrahydroxy-5-methoxy-2-oxooctanoic acid, commonly known as THMOA, is a natural organic compound found in various plants and fruits. THMOA has gained significant attention in recent years due to its potential use in scientific research applications.
Mechanism Of Action
THMOA exerts its biological effects through various mechanisms, including the activation of antioxidant enzymes, inhibition of pro-inflammatory cytokines, and modulation of cell signaling pathways. THMOA has been shown to activate the Nrf2-ARE pathway, leading to the upregulation of antioxidant enzymes such as heme oxygenase-1 (HO-1) and glutathione peroxidase (GPx). Additionally, THMOA can inhibit the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), reducing inflammation and oxidative stress.
Biochemical And Physiological Effects
THMOA has been shown to have various biochemical and physiological effects, including anti-inflammatory, antioxidant, and anti-cancer activities. THMOA can scavenge free radicals and inhibit the production of inflammatory cytokines, reducing oxidative stress and inflammation. Additionally, THMOA has been shown to induce cell cycle arrest and apoptosis in cancer cells, making it a potential therapeutic agent for cancer treatment.
Advantages And Limitations For Lab Experiments
THMOA has several advantages for lab experiments, including its high purity and yield, making it suitable for scientific research applications. However, THMOA has some limitations, including its low solubility in water, which can affect its bioavailability and efficacy.
Future Directions
There are several future directions for THMOA research, including investigating its potential use as a therapeutic agent for various diseases, including cancer, neurodegenerative diseases, and cardiovascular diseases. Additionally, further studies are needed to elucidate the molecular mechanisms underlying THMOA's biological effects and to optimize its formulation for improved bioavailability and efficacy.
In conclusion, THMOA is a natural organic compound with promising potential in scientific research applications. Its synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand THMOA's potential as a therapeutic agent for various diseases.
Synthesis Methods
THMOA can be synthesized through a multi-step process involving the condensation of 2,3,4,6-tetra-O-acetyl-D-glucopyranosyl bromide with 2,3,4,6-tetra-O-acetyl-D-mannopyranosyl bromide, followed by hydrolysis and deacetylation. This method yields THMOA in high purity and yield, making it suitable for scientific research applications.
Scientific Research Applications
THMOA has shown promising results in various scientific research applications, including antioxidant, anti-inflammatory, and anti-cancer activities. Studies have shown that THMOA can scavenge free radicals and inhibit the production of inflammatory cytokines, making it a potential therapeutic agent for various diseases, including cancer.
properties
CAS RN |
111187-87-2 |
|---|---|
Product Name |
(4R,5R,6R,7R)-4,6,7,8-tetrahydroxy-5-methoxy-2-oxooctanoic acid |
Molecular Formula |
C9H16O8 |
Molecular Weight |
252.22 g/mol |
IUPAC Name |
(4R,5R,6R,7R)-4,6,7,8-tetrahydroxy-5-methoxy-2-oxooctanoic acid |
InChI |
InChI=1S/C9H16O8/c1-17-8(7(14)6(13)3-10)4(11)2-5(12)9(15)16/h4,6-8,10-11,13-14H,2-3H2,1H3,(H,15,16)/t4-,6-,7-,8-/m1/s1 |
InChI Key |
HFBGCURPZAAYRW-XVFCMESISA-N |
Isomeric SMILES |
CO[C@H]([C@@H](CC(=O)C(=O)O)O)[C@@H]([C@@H](CO)O)O |
SMILES |
COC(C(CC(=O)C(=O)O)O)C(C(CO)O)O |
Canonical SMILES |
COC(C(CC(=O)C(=O)O)O)C(C(CO)O)O |
synonyms |
3-deoxy-5-O-methylmanno-2-octolusonic acid 3-methyl-KDO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




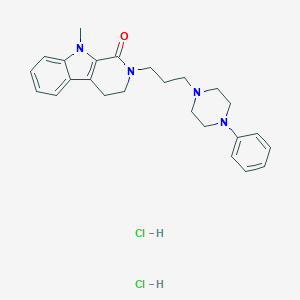
![2-{[(4-Chlorophenyl)sulfonyl]amino}-2-phenylacetic acid](/img/structure/B54888.png)
![[(4R,5R)-5-[bis(4-methoxy-3,5-dimethylphenyl)phosphanylmethyl]-2,2-dimethyl-1,3-dioxolan-4-yl]methyl-bis(4-methoxy-3,5-dimethylphenyl)phosphane](/img/structure/B54890.png)
